molecular formula C22H26N4O4S B301829 N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B301829
M. Wt: 442.5 g/mol
InChI Key: FCKKHJBZIXVYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a pyrazole ring, a sulfonyl group, and multiple methyl substitutions. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C22H26N4O4S/c1-15-10-9-13-19(16(15)2)25(31(5,29)30)14-20(27)23-21-17(3)24(4)26(22(21)28)18-11-7-6-8-12-18/h6-13H,14H2,1-5H3,(H,23,27)

InChI Key

FCKKHJBZIXVYEL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C)C

Origin of Product

United States

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